Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, inner salt
CAS No.: 44519-34-8
Cat. No.: VC19640705
Molecular Formula: C5H13NO
Molecular Weight: 103.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 44519-34-8 |
|---|---|
| Molecular Formula | C5H13NO |
| Molecular Weight | 103.16 g/mol |
| IUPAC Name | 2-(trimethylazaniumyl)ethanolate |
| Standard InChI | InChI=1S/C5H13NO/c1-6(2,3)4-5-7/h4-5H2,1-3H3 |
| Standard InChI Key | CRBHXDCYXIISFC-UHFFFAOYSA-N |
| Canonical SMILES | C[N+](C)(C)CC[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, inner salt (CAS RN: 44519-34-8) possesses the molecular formula and a molecular mass of 103.16 g/mol . Its zwitterionic structure arises from the intramolecular neutralization of the ammonium cation () by a hydroxide anion (), resulting in a net neutral charge . This configuration enhances solubility in polar solvents, making it biologically accessible compared to its salt derivatives like choline chloride .
The compound’s systematic IUPAC name, 2-hydroxy-N,N,N-trimethylethanaminium hydroxide inner salt, reflects its functional groups and charge distribution. Alternative designations include anhydrocholine and 2-(trimethylammonio)ethoxide, underscoring its relationship to choline derivatives .
Spectroscopic and Computational Data
The canonical SMILES notation encapsulates its structural features, while the InChIKey provides a unique identifier for computational databases . Conformational analysis via 3D modeling remains challenging due to the compound’s ionic nature, which complicates energy minimization algorithms .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Choline’s inner salt is typically synthesized through the quaternization of trimethylamine (TMA) with 2-chloroethanol, followed by hydroxide ion exchange:
This method yields high-purity product but requires careful pH control to prevent degradation into trimethylamine and ethylene glycol . Alternative routes include enzymatic hydrolysis of phosphatidylcholine, though scalability issues limit industrial adoption.
Biological Roles and Pharmacological Significance
Neurotransmitter Biosynthesis
As the immediate precursor to acetylcholine, this compound is indispensable for synaptic transmission. Choline acetyltransferase catalyzes its conversion to acetylcholine in neuronal terminals, with deficiencies linked to myasthenia gravis and cognitive impairments . Dietary intake correlates with improved memory retention, as evidenced by clinical trials administering 550–3,500 mg/day doses .
Hepatic and Metabolic Functions
Choline’s role as a methyl donor supports phosphatidylcholine synthesis in the liver, preventing lipid accumulation and non-alcoholic fatty liver disease (NAFLD) . Polymorphisms in the PEMT gene, which regulates endogenous choline production, increase susceptibility to choline deficiency, necessitating exogenous supplementation .
Industrial and Agricultural Applications
Animal Nutrition
Incorporated into poultry and swine feeds at 600–1,200 ppm, choline’s inner salt enhances growth rates and egg production by optimizing lipid metabolism . Comparative studies show a 12% increase in broiler weight gain compared to choline chloride, attributed to superior bioavailability .
Pharmaceutical Formulations
Due to its hygroscopicity, the inner salt is preferred in lyophilized injectables requiring neutral pH. Table 1 contrasts its properties with related choline derivatives:
| Compound | Solubility (g/100 mL) | Stability | Primary Use |
|---|---|---|---|
| Choline Inner Salt | 78.9 (25°C) | High | Neuroprotective drugs |
| Choline Chloride | 65.2 (25°C) | Moderate | Animal feed additives |
| Choline Bitartrate | 42.1 (25°C) | Low | Dietary supplements |
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